4,5-Dimethylpyridazine
Overview
Description
4,5-Dimethylpyridazine is a chemical compound with the molecular formula C6H8N2 . It is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of 4,5-Dimethylpyridazine involves cyclisation of diethyl pyridazine-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride . Another method involves the dehydration of pyridazine-4,5-dicarboxamide, obtained from pyridazine-4,5-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of 4,5-Dimethylpyridazine consists of a pyridazine ring with two methyl groups attached at the 4 and 5 positions . The molecular weight of 4,5-Dimethylpyridazine is 108.141 Da .Chemical Reactions Analysis
4,5-Dicyanopyridazine, a derivative of 4,5-Dimethylpyridazine, has shown surprising reactivity as a heterocyclic azadiene in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles . It also exhibits reactivity as a very reactive heterocyclic electrophile at the C-4 carbon .Physical And Chemical Properties Analysis
4,5-Dimethylpyridazine is a white to off-white powder or crystals . It has a molecular weight of 108.141 Da .Scientific Research Applications
Synthesis and Properties
- Synthesis of Pyridazine Derivatives : Research by Adembri et al. (1975) focused on synthesizing various 1,4-dimethylpyridazino[4,5-d]pyridazines, revealing complex mixtures of compounds with unique structures determined through spectroscopy.
Biological and Antimicrobial Applications
Potential Antimicrobial Agents : A study by Al-Kamali & Al-Hazmi (2014) investigated novel pyridazine derivatives, including 4-Cyano-5,6-dimethylpyridazine, for their potential as antimicrobial agents.
Antiproliferative Activity in Cancer Cells : Park, Kim, and Park (2015) synthesized a series of 6-allylthio-3-aralkylthio-4,5-dimethylpyridazines, showing significant antiproliferative activities against breast cancer (MCF-7) and hepatocarcinoma (Hep3B) cells, suggesting their potential as anticancer agents (Park, Kim, & Park, 2015).
Antiprotozoal Activity : Kamiński et al. (2006) developed 4,5-dichloro- and 4,5-dibromopyridazin-3-ones with polyfluoro substituents, exhibiting notable antiprotozoal activity (Kamiński, Moo-Puc, Cedillo-Rivera, & Kazimierczuk, 2006).
Monoamine Oxidase Inhibitors : Khalafy et al. (2011) synthesized 4-Aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, potentially acting as monoamine oxidase inhibitors (Khalafy, Rimaz, Panahi, & Rabiei, 2011).
Hedgehog Signaling Pathway Inhibitors : Wang et al. (2018) reported the synthesis of dimethylpyridazine derivatives as novel inhibitors of the hedgehog signaling pathway, with potential implications in cancer therapy (Wang et al., 2018).
Chemical and Pharmaceutical Studies
Investigation of Nitrogen Sites in Dacarbazine : Latosinska et al. (2015) studied the solid-state properties of Dacarbazine, an antineoplastic drug, revealing insights into the nitrogen sites of the molecule through advanced spectroscopic techniques (Latosinska et al., 2015).
Synthesis of Heterocyclic Aminoimidazoazarenes : Milić, Djilas, and Čanadanović-Brunet (1993) explored the synthesis of 2-amino-3,4-dimethylimidazo(4,5-f)-quinoline and related compounds, contributing to the understanding of mutagenic heterocyclic amines (Milić, Djilas, & Čanadanović-Brunet, 1993).
Inhibitors of Blood Platelet Aggregation and Inotropics : Monge et al. (1991) synthesized fused 5H-pyridazino[4,5-b]indoles, which showed promise as inhibitors of platelet aggregation and as inotropics, with potential applications in cardiovascular health (Monge et al., 1991).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-8-4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGNFWZFFMUSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532844 | |
Record name | 4,5-Dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylpyridazine | |
CAS RN |
38283-35-1 | |
Record name | 4,5-Dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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